1,2-Dihydrogalanthamine
CAS No.:
Cat. No.: VC17933511
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO3 |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol |
| Standard InChI | InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3 |
| Standard InChI Key | GJRMHIXYLGOZSE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Introduction
Chemical Identity and Structural Characteristics
1,2-Dihydrogalanthamine (CAS No. 21133-52-8) is a hydrogenated derivative of galantamine, with the molecular formula and a molecular weight of 289.37 g/mol . Its structure features a benzofurobenzazepine core, modified by the saturation of the double bond at the 1,2-position (Figure 1). This reduction alters the compound’s stereoelectronic properties, enhancing its interaction with the AChE enzyme .
Physical Properties
The compound’s crystalline form and stability under refrigeration (4°C) make it suitable for laboratory handling and long-term storage .
Pharmacological Profile and Mechanism of Action
Acetylcholinesterase Inhibition
1,2-Dihydrogalanthamine exhibits potent AChE inhibitory activity, with an value of 0.19 µM, representing a 42% increase in potency compared to galantamine () . This enhanced efficacy is attributed to its optimized binding to the enzyme’s catalytic site, where it acts as a reversible competitive inhibitor. The saturation of the 1,2-bond likely improves hydrophobic interactions with the gorge region of AChE .
Allosteric Modulation of Nicotinic Receptors
In addition to AChE inhibition, 1,2-dihydrogalanthamine functions as an allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . This dual mechanism potentiates cholinergic neurotransmission by both preserving synaptic acetylcholine levels and enhancing receptor sensitivity .
Analytical Methods for Detection and Quantification
Solid-Phase Extraction and Liquid Chromatography
A validated method combining pressurized liquid extraction (PLE) and solid-phase extraction (SPE) using Oasis HLB cartridges enables the isolation of 1,2-dihydrogalanthamine from plant matrices such as Narcissus jonquilla 'Pipit' . Subsequent analysis via hydrophilic interaction liquid chromatography (HILIC) on a 3 µm Atlantis silica column achieves baseline separation of Amaryllidaceae alkaloids .
Mass Spectrometric Characterization
Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) provides high-resolution detection, with a mass accuracy of ±2 ppm and a limit of detection (LOD) as low as 43 fg for galantamine analogs . This sensitivity allows for the identification of trace amounts of 1,2-dihydrogalanthamine in complex biological samples.
TLC-Based Bioautography
A novel thin-layer chromatography (TLC) bioautography assay confirms AChE inhibition at picogram levels, offering a cost-effective screening tool for natural product extracts .
Comparative Analysis with Galantamine
| Property | 1,2-Dihydrogalanthamine | Galantamine |
|---|---|---|
| Molecular Formula | ||
| AChE | 0.19 µM | 0.33 µM |
| Bioavailability | Not reported | 90–100% |
| Clinical Status | Preclinical | FDA-approved (AD) |
Natural Sources and Biosynthetic Pathways
1,2-Dihydrogalanthamine is primarily isolated from Narcissus species, notably N. jonquilla 'Pipit' . Biosynthetically, it derives from the reduction of galantamine, a pathway mediated by NADPH-dependent reductases in plant tissues. Seasonal variations in alkaloid content suggest that environmental factors influence its production .
Research Gaps and Future Directions
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Pharmacokinetics: Absence of data on absorption, metabolism, and excretion.
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Toxicity: Safety profiles remain uncharacterized.
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Synthetic Routes: Efficient total synthesis methods are needed to scale production.
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